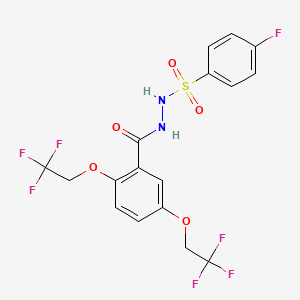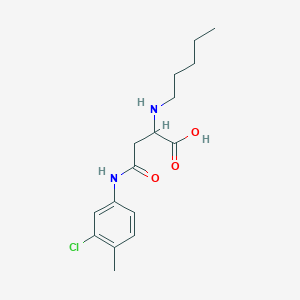
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as CP94, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as non-peptide tachykinin receptor antagonists, which have been shown to have a wide range of pharmacological effects.
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has shown that derivatives of amino butanoic acids, including those with chloro and methyl phenyl groups, can be synthesized into compounds with significant antimicrobial activity. These compounds have been tested against various microorganisms, demonstrating good antimicrobial properties against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Molecular Docking and Structural Studies
Further research into butanoic acid derivatives has explored their molecular docking, vibrational, structural, electronic, and optical characteristics. Studies using spectroscopic methods and theoretical calculations have provided insights into the stability, reactivity, and potential non-linear optical (NLO) applications of these compounds. Such studies suggest that butanoic acid derivatives could inhibit specific growth factors, indicating potential pharmacological importance (Vanasundari et al., 2018).
Anticonvulsant Properties
The investigation into Schiff bases of gamma-aminobutyric acid and related compounds, including those with chlorophenyl groups, has identified anticonvulsant and gamma-aminobutyric acid (GABA) mimetic activities. These findings highlight the potential use of such compounds in developing new anticonvulsant medications (Kaplan et al., 1980).
Electrochemical Behavior
Research has also been conducted on the electrochemical behavior of unsymmetrical dihydropyridine derivatives, which are structurally similar to the compound . These studies provide a basis for understanding the electrochemical processes and potential applications of such compounds in various chemical and pharmaceutical contexts (David et al., 1995).
特性
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-3-4-5-8-18-14(16(21)22)10-15(20)19-12-7-6-11(2)13(17)9-12/h6-7,9,14,18H,3-5,8,10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZSFUZKWJEEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC(=C(C=C1)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

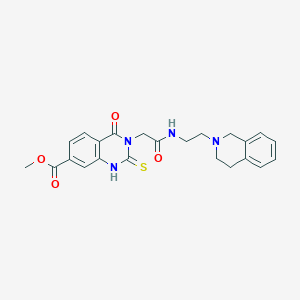
![3-Bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2898252.png)
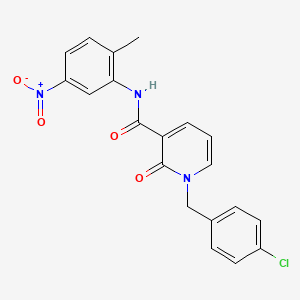
![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)
![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)



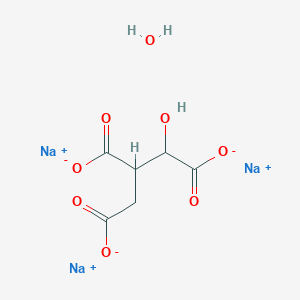

![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)
